molecular formula C14H16FNO2 B2604007 1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2196095-48-2

1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2604007
CAS No.: 2196095-48-2
M. Wt: 249.285
InChI Key: TUAAYBWBFLUPRK-UHFFFAOYSA-N
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Description

1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that features a pyrrolidine ring attached to a prop-2-en-1-one moiety, with a 3-fluoro-4-methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Properties

IUPAC Name

1-[2-(3-fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-3-14(17)16-8-4-5-12(16)10-6-7-13(18-2)11(15)9-10/h3,6-7,9,12H,1,4-5,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAAYBWBFLUPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2C(=O)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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